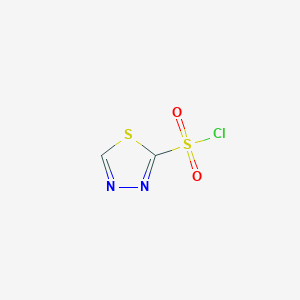
2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile, is a multifaceted molecule that has not been directly synthesized or studied in the provided papers. However, related compounds with similar structural motifs have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, where components like ethyl cyanoacetate, propylamine, and ethyl acetoacetate are used to construct the pyridine core . Other methods include electrocatalytic multicomponent assembling, which can yield various derivatives with high atom economy and without the need for chromatographic separations . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
Structural analysis of similar compounds has been conducted using techniques such as NMR, IR, UV, mass spectrometry, and X-ray crystallography . These studies have revealed details about the molecular geometry, including bond lengths and angles, as well as the presence of tautomeric forms . Such analyses are crucial for understanding the behavior and reactivity of the compound.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, they can be used as intermediates for the synthesis of diverse heterocyclic scaffolds , or undergo oxidative transformations leading to different functionalized structures . These reactions highlight the versatility and reactivity of the pyridine carbonitrile core.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting points, and stability, can be inferred from their molecular structure and substituents. The presence of electron-withdrawing groups like the trifluoromethyl group can affect these properties significantly . Additionally, the light and wash fastness of the dyes derived from these compounds suggest good stability, which could be relevant for the compound of interest .
Case Studies
While no direct case studies on 2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile were provided, the application of related compounds in areas such as agrochemical screening , dyeing of polyester fabrics , and the study of their biological activity against bacteria serve as indirect case studies. These applications demonstrate the potential utility of the compound in various fields.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Trifluoromethylated Analogues : The compound has been utilized in synthesizing trifluoromethylated analogues of 4,5-dihydroorotic acid, providing insights into molecular conformation influenced by C-F···C=O interactions (Sukach et al., 2015).
- Formation of Pyrano[2,3-b]pyridine Derivatives : Its use in tricomponent condensation leading to the formation of multifunctional pyrano[2,3-b]pyridine derivatives was reported, showcasing its utility in complex chemical synthesis (Paponov et al., 2021).
Structural Analysis and Spectroscopy
- X-ray and Spectroscopic Analysis : The compound's derivatives have been analyzed using X-ray diffraction, IR, NMR, and electronic spectroscopy to understand their structural features and optical properties (Cetina et al., 2010).
- Study of Molecular and Crystal Structure : Investigations have been conducted on the molecular and crystal structure of related pyridine derivatives, enhancing understanding of their geometric and bonding properties (Jansone et al., 2007).
Applications in Material Science
- Nanoparticles Synthesis : Research has shown its application in the synthesis of nanoparticles, particularly in the context of electrochemical strategies, highlighting its potential in nanotechnology (Goodarzi & Mirza, 2020).
Corrosion Inhibition Studies
- Corrosion Inhibition on Metals : Pyridine derivatives, including those related to this compound, have been studied as potential corrosion inhibitors for metals in acidic environments, indicating its applicability in industrial maintenance (Sudheer & Quraishi, 2015).
Propriétés
IUPAC Name |
6-hydroxy-4-methyl-2-oxo-4-(trifluoromethyl)-1,3-dihydropyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-7(8(9,10)11)2-5(14)13-6(15)4(7)3-12/h15H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHHUXXDTIVVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC(=C1C#N)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)











